5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside characterized by multiple hydroxyl groups and intricate glycosidic linkages. This compound exhibits significant structural complexity due to the presence of multiple sugar moieties and phenolic groups. Its molecular formula is , and it is recognized for its potential therapeutic properties and diverse biological activities.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and glycosidic linkages which influence its solubility and bioactivity. Compared to other flavonoid glycosides, this compound's structure contributes to distinct pharmacological profiles and interaction mechanisms within biological systems.
The chemical behavior of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one includes various types of reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.
This compound has been studied for its various biological activities:
These activities highlight its potential as a therapeutic agent in various health conditions.
The synthesis of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multi-step organic synthesis techniques:
These methods are crucial for obtaining high yields and purity of the compound.
The diverse applications of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-y]oxychromen-4-one include:
These applications underscore its versatility in various industries.
Interaction studies have revealed that 5,7-dihydroxy-2-[4-[(2S,3R,...]-chromen derivatives can interact with several biological targets:
Understanding these interactions is vital for exploring its therapeutic potential.
Several compounds exhibit structural similarities to 5,7-dihydroxy-2-[4-[...]-chromen derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quercetin Glycosides | Multiple hydroxyl groups | Antioxidant |
Kaempferol Glycosides | Similar flavonoid backbone | Antimicrobial |
Apigenin Derivatives | Varying sugar attachments | Anti-inflammatory |
The comparison highlights the unique structural elements and biological activities that distinguish 5,7-dihydroxy compounds from their counterparts in the flavonoid family.